molecular formula C9H10F3NO2 B1517066 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol CAS No. 1021024-20-3

2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol

Cat. No.: B1517066
CAS No.: 1021024-20-3
M. Wt: 221.18 g/mol
InChI Key: LLWIMKXVVRACGD-UHFFFAOYSA-N
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Description

2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol . It is identified by the CAS Registry Number 1021024-20-3 . Researchers can reference its unique structural identifiers, including the SMILES string (C1=CC(=C(C=C1OCCO)C(F)(F)F)N) and the InChIKey (LLWIMKXVVRACGD-UHFFFAOYSA-N) for precise compound verification and computational studies . This compound is featured in patent literature, specifically in safened herbicidal compositions, indicating its potential value as an intermediate or building block in the development of agrochemicals . The provided purity specification for this product is ≥95% . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please note that this product is temporarily out of stock . For safe handling and storage, refer to the available Safety Data Sheet.

Properties

IUPAC Name

2-[4-amino-3-(trifluoromethyl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)7-5-6(15-4-3-14)1-2-8(7)13/h1-2,5,14H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWIMKXVVRACGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol, also known by its CAS number 1021024-20-3, is a compound characterized by its unique combination of functional groups, including an amino group and a trifluoromethyl moiety. This structure suggests potential applications in pharmaceuticals, particularly in areas targeting neurological disorders and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C9H10F3NO2
  • Molar Mass : 221.18 g/mol
  • Boiling Point : Approximately 323.3 °C (predicted)
  • Density : 1.354 g/cm³ (predicted)
  • pKa : 14.19 (predicted) .

The biological activity of this compound is influenced by its structural features, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability. These properties can significantly affect the compound's interaction with biological targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various strains of bacteria and fungi. The mechanism may involve disruption of cellular membranes or interference with metabolic processes .

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical is supported by its ability to interact with neurotransmitter systems. Preliminary research suggests that it may enhance receptor affinity and bioavailability, making it a candidate for drug development targeting neurological disorders .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial activity of several phenolic compounds, including derivatives of this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the trifluoromethyl group can enhance efficacy .

Neuropharmacological Evaluation

Research focusing on the neuropharmacological properties revealed that similar compounds could modulate neurotransmitter levels in vitro. This modulation suggests a potential role in treating conditions like depression or anxiety disorders .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Amino group, trifluoromethyl moietyPotential neuropharmacological effects
3-Amino-5-(trifluoromethyl)phenol Lacks ethyl groupModerate antibacterial properties
4-Amino-3-(trifluoromethyl)phenol Different amino positioningVaries in biological activity
2-Amino-4-(trifluoromethyl)phenol Variation in amino positioningDistinct pharmacological properties

Scientific Research Applications

Pharmaceutical Research

Potential Drug Development
The presence of the trifluoromethyl group in this compound has been linked to increased metabolic stability and bioavailability in drug formulations. Research indicates that compounds with trifluoromethyl functionalities often exhibit enhanced pharmacological profiles, making them suitable candidates for drug development targeting various diseases, including cancer and infectious diseases.

Case Study: Antitumor Activity
A study explored the antitumor effects of similar trifluoromethyl-containing compounds, demonstrating their potential in inhibiting tumor growth in vitro and in vivo. The modifications introduced by such groups can significantly alter the interaction of these compounds with biological targets, enhancing their therapeutic efficacy .

Material Science

Advanced Material Synthesis
In material science, 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol is utilized to synthesize advanced materials with improved mechanical properties and resistance to degradation. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical strength, making it valuable for high-performance applications.

Property Before Addition After Addition
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced

Agricultural Chemistry

Herbicide Development
The compound plays a crucial role in the formulation of herbicides. Its ability to interact with plant growth regulators allows for the development of more effective herbicidal agents that can target specific weeds while minimizing harm to crops. Research has shown that trifluoromethyl-substituted compounds can enhance herbicidal activity through improved absorption and translocation within plants .

Fluorochemistry

C–F Bond Activation Studies
In fluorochemistry, this compound serves as a model compound for studying C–F bond activation mechanisms. The unique electronic properties imparted by the trifluoromethyl group facilitate research into new fluorination reactions, which are pivotal for synthesizing fluorinated pharmaceuticals and agrochemicals.

Spectroscopic Analysis

Molecular Characterization
The electronic characteristics of trifluoromethylated compounds make them ideal candidates for spectroscopic studies. Techniques such as NMR and IR spectroscopy benefit from the distinct spectral signatures provided by these groups, aiding in the elucidation of complex molecular structures.

Environmental Science

Ecotoxicological Assessments
Research into the environmental impact of trifluoromethyl-containing compounds is vital for assessing their ecological risks. Studies focus on their persistence in ecosystems and potential bioaccumulation effects, which are critical for developing safe disposal methods and remediation strategies.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

  • Reagent : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or meta-chloroperbenzoic acid (mCPBA)

  • Product : Corresponding amine oxide or nitro derivatives

  • Mechanism : Electron-deficient trifluoromethyl groups stabilize intermediates via inductive effects.

Reaction TypeConditionsProductYieldReference
Amino oxidationH<sub>2</sub>O<sub>2</sub> (30%), 0°C2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol72–85%

Alkylation and Acylation

The amino group participates in nucleophilic substitution:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkyl derivatives.

  • Acylation : Forms amides with acyl chlorides or anhydrides (e.g., acetic anhydride).

Reaction TypeReagentsProductConditionsReference
N-AlkylationMethyl iodide, NaH2-[4-(Methylamino)-3-(trifluoromethyl)phenoxy]ethan-1-olTHF, 25°C
N-AcylationAcetic anhydride, pyridine2-[4-Acetamido-3-(trifluoromethyl)phenoxy]ethan-1-olReflux, 2 hr

Esterification and Etherification

The hydroxyl group reacts with electrophiles:

  • Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride).

  • Etherification : Produces ethers via Williamson synthesis with alkyl halides .

Reaction TypeReagentsProductCatalystReference
Ester formationAcetyl chloride, DMAP2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl acetateCH<sub>2</sub>Cl<sub>2</sub>, 0°C
Ether synthesisMethyl bromide, K<sub>2</sub>CO<sub>3</sub>2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl methyl etherDMF, 60°C

Schiff Base Formation

The amino group condenses with aldehydes/ketones:

  • Reagent : Benzaldehyde

  • Product : Imine derivatives stabilized by hydrogen bonding with the adjacent hydroxyl group .

Reaction TypeConditionsProductApplicationReference
Schiff base synthesisBenzaldehyde, EtOH2-[4-(Benzylideneamino)-3-(trifluoromethyl)phenoxy]ethan-1-olCoordination chemistry

Cyclization Reactions

Under acidic or catalytic conditions, intramolecular reactions form heterocycles:

  • Catalyst : InCl<sub>3</sub> or PPh<sub>3</sub>

  • Product : Oxazoline or benzoxazole derivatives via nucleophilic attack .

Reaction TypeConditionsProductYieldReference
Oxazoline formationInCl<sub>3</sub> (20 mol%), 50% EtOH5-(Trifluoromethyl)oxazolo[4,5-b]phenoxazine85%

Electrophilic Aromatic Substitution

The electron-withdrawing -CF<sub>3</sub> group directs electrophiles to the meta position relative to itself, while the -NH<sub>2</sub> group activates the ring for para substitution.

Reaction TypeReagentPosition SelectivityMajor ProductReference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>-CF<sub>3</sub> (meta), -NH<sub>2</sub> (para)2-[4-Amino-3-(trifluoromethyl)-5-nitrophenoxy]ethan-1-ol

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups: The -CF₃ group in all compounds enhances chemical stability and resistance to oxidation. However, the amino group (-NH₂) in the target compound increases polarity and hydrogen-bonding capacity compared to sulfur- or alkyl-substituted analogs .
  • Linkage Heteroatoms: Replacing the phenoxy -O- with -S- (as in ) increases molecular weight and lipophilicity (logP: ~2.5 vs. ~1.8 for the target compound), favoring membrane permeability .

Physical Properties

  • Melting/Boiling Points : The sulfur analog () has a lower melting point (16–17°C) due to reduced crystallinity from the -S- linkage, whereas the thiazole derivative () exhibits higher thermal stability (mp: 107°C) due to aromatic heterocycle rigidity .
  • Solubility: The target compound’s -NH₂ and -OH groups improve aqueous solubility compared to alkyl-substituted analogs (e.g., ), which are more suited for non-polar solvents .

Preparation Methods

Etherification of 4-Amino-3-(trifluoromethyl)phenol with 2-Chloroethanol

The most common and direct synthetic route to 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol involves the nucleophilic substitution (etherification) reaction between 4-amino-3-(trifluoromethyl)phenol and 2-chloroethanol under basic conditions.

  • Reaction Scheme:

    $$
    \text{4-Amino-3-(trifluoromethyl)phenol} + \text{2-chloroethanol} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
    $$

  • Key Details:

    • The base (commonly potassium carbonate or sodium hydroxide) deprotonates the phenol, generating the phenolate ion, which then attacks the electrophilic carbon of 2-chloroethanol.
    • The reaction is typically conducted in a polar aprotic solvent or aqueous medium to facilitate nucleophilic substitution.
    • Temperature control is essential to optimize yield and minimize side reactions.
  • Yield and Purity:

    • Reported yields are generally high due to the straightforward nature of the etherification.
    • Purification is often achieved by recrystallization or chromatography.
Parameter Typical Value/Condition
Starting materials 4-Amino-3-(trifluoromethyl)phenol, 2-chloroethanol
Base Potassium carbonate or sodium hydroxide
Solvent Acetone, DMF, or aqueous medium
Temperature 50–80 °C
Reaction time Several hours (2–6 h)
Yield Moderate to high (>70%)
Purification methods Recrystallization, column chromatography

This method is the primary industrial and laboratory approach due to its simplicity and availability of reagents.

Related Synthetic Routes from Literature on Analogous Compounds

While direct synthesis of this compound is limited, analogous methods from related fluorinated aromatic ethers and amines provide insight:

  • Halogen Displacement Reactions:

    Halogenated aromatic trifluoromethyl compounds undergo nucleophilic aromatic substitution with phenol or thiol nucleophiles in the presence of potassium carbonate to form ether or thioether linkages.

  • Palladium-Catalyzed Couplings:

    Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Ullmann ether synthesis, can be adapted for forming aryl-oxygen bonds in complex fluorinated systems.

  • Use of Diphenylphosphoryl Azide (DPPA) for Amination:

    DPPA-mediated azide formation followed by reduction can be employed to introduce amino groups on aromatic rings after ether formation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct Etherification 4-Amino-3-(trifluoromethyl)phenol, 2-chloroethanol Base (K2CO3/NaOH), polar aprotic solvent, 50–80 °C Simple, high yield Requires availability of amino phenol
Nitro Precursor Reduction 4-Nitro-3-(trifluoromethyl)phenol, 2-chloroethanol Pd/C catalyst, hydrazine hydrate, reflux ethanol High selectivity, purity Multi-step, longer reaction time
Halogen Displacement & Coupling Halogenated trifluoromethyl phenols, nucleophiles K2CO3 base, Pd catalysts, reflux conditions Versatile for complex derivatives More complex, requires catalyst

Research Findings and Practical Notes

  • The presence of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, affecting reaction rates and conditions.
  • Etherification reactions require careful control of pH and temperature to avoid side reactions such as over-alkylation or decomposition.
  • Catalytic reductions are typically performed under mild conditions to preserve the ether linkage.
  • Purification is commonly achieved by recrystallization from methanol/water or chromatographic techniques.
  • Safety precautions include handling bases and reducing agents with care due to their corrosive and reactive nature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Start with 4-nitro-3-(trifluoromethyl)phenol. Protect the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride in dichloromethane with imidazole as a base .
  • Step 2 : Perform nucleophilic substitution with ethylene carbonate under basic conditions (KOH, DMF) to introduce the ethan-1-ol moiety.
  • Step 3 : Reduce the nitro group to an amine using hydrogenation (H₂, Pd/C in ethanol) or catalytic transfer hydrogenation (ammonium formate, Pd/C).
  • Yield Optimization : Use high-purity starting materials and monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to identify key groups (e.g., –NH₂ at δ 3.1–3.5 ppm, –CF₃ at δ 120–125 ppm in 19^{19}F NMR).
  • Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Light Exposure : Use ICH Q1B guidelines (UV/visible light for 10 days).
  • Monitor degradation via HPLC and quantify decomposition products (e.g., oxidation of –NH₂ to nitro groups) .

Advanced Research Questions

Q. What strategies are recommended for designing derivatives to study structure–activity relationships (SAR)?

  • Methodological Answer :

  • Modify Functional Groups :
  • Replace –OH with esters or ethers to alter lipophilicity.
  • Introduce substituents on the phenyl ring (e.g., halogens, methyl groups) to probe steric/electronic effects.
  • Synthetic Approach : Use Mitsunobu reaction for ether formation or acyl chlorides for ester derivatives.
  • Activity Testing : Screen derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with –NH₂/–OH and hydrophobic interactions with –CF₃.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers address contradictory data in the literature regarding this compound’s biological activity?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments using identical protocols (e.g., cell lines, assay conditions).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, principal component analysis) to identify variables (e.g., solvent, concentration) causing discrepancies.
  • Cross-Validate : Combine in vitro assays (e.g., enzyme kinetics) with in silico predictions to resolve ambiguities .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Purification Issues : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous flow systems.
  • Solvent Selection : Use greener solvents (e.g., 2-MeTHF instead of DCM) to improve safety and reduce costs.
  • Process Optimization : Implement DoE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) .

Q. Which in vitro assays are suitable for early-stage toxicity profiling?

  • Methodological Answer :

  • Cytotoxicity : MTT assay in HepG2 or HEK293 cells.
  • Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenicity.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol
Reactant of Route 2
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2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol

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